molecular formula C14H19N3O3 B1408002 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde CAS No. 1707357-96-7

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B1408002
CAS No.: 1707357-96-7
M. Wt: 277.32 g/mol
InChI Key: KQNZXPUUEPMIKT-UHFFFAOYSA-N
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Description

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde (CAS 1707357-96-7) is a nitro-substituted benzaldehyde derivative of high interest in organic synthesis and pharmaceutical research. With a molecular formula of C14H19N3O3 and a molecular weight of 277.32 g/mol, this compound serves as a versatile chemical building block . Its structure features both aldehyde and nitro functional groups, which allow for selective modifications and applications in the preparation of complex heterocyclic systems and other pharmacologically active molecules . The dimethylaminopiperidine moiety enhances the compound's properties as a synthetic intermediate. This benzaldehyde derivative is part of a class of compounds being explored for their potential in medicinal chemistry. Core Research Value and Applications: Research on closely related structural analogues has demonstrated significant value in targeting aldehyde dehydrogenases (ALDHs), which are enzymes overexpressed in various cancers and considered a potential therapeutic target . Specifically, analogues sharing the 4-(dialkylamino)piperidine scaffold have shown potent and selective inhibitory activity against ALDH1A3 and ALDH3A1 isoforms in prostate cancer cell models . These findings suggest that this compound is a valuable intermediate for developing novel ALDH inhibitors, which can be used to study cancer stem cell pathways and overcome drug resistance . Furthermore, its well-defined structure and stability under standard conditions make it a reliable precursor in targeted synthetic pathways for drug discovery programs . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

5-[4-(dimethylamino)piperidin-1-yl]-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-3-4-14(17(19)20)11(9-13)10-18/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNZXPUUEPMIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Starting Materials :

    • 2-Chloro-5-nitrobenzaldehyde (1.0 eq)
    • 4-(Dimethylamino)piperidine (1.2 eq)
    • Sodium bicarbonate (1.5 eq)
    • Ethanol (anhydrous)
  • Reaction Conditions :

    • The mixture is refluxed in ethanol under inert atmosphere for 24 hours.
    • Progress is monitored via TLC or HPLC.
  • Workup :

    • The reaction is cooled, diluted with dichloromethane (DCM), and washed with water.
    • The organic layer is dried over MgSO₄, filtered, and concentrated.
    • Purification via flash chromatography (DCM/MeOH, 95:5) yields the product as yellow crystals.

Data

Parameter Value Source
Yield 72–78%
Reaction Time 24 hours
Purity (HPLC) >95%

Characterization :

  • 1H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.35 (d, J = 2.4 Hz, 1H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (d, J = 8.8 Hz, 1H), 3.75–3.60 (m, 4H, piperidine), 2.90 (s, 6H, N(CH₃)₂), 2.45–2.30 (m, 1H), 1.95–1.70 (m, 4H).
  • HRMS : m/z calcd. for C₁₄H₁₈N₃O₃ [M+H]⁺: 276.1348; found: 276.1351.

Buchwald-Hartwig Coupling

This palladium-catalyzed method enables C–N bond formation between aryl halides and amines.

Procedure

  • Starting Materials :

    • 5-Bromo-2-nitrobenzaldehyde (1.0 eq)
    • 4-(Dimethylamino)piperidine (1.5 eq)
    • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
    • Cs₂CO₃ (2.0 eq)
    • Toluene (anhydrous)
  • Reaction Conditions :

    • Heated at 100°C under N₂ for 12–18 hours.
  • Workup :

    • The mixture is filtered through Celite, concentrated, and purified via column chromatography (hexane/EtOAc, 7:3).

Data

Parameter Value Source
Yield 65–70%
Reaction Time 12–18 hours
Catalyst System Pd(OAc)₂/Xantphos

Characterization :

  • 13C NMR (101 MHz, CDCl₃): δ 190.5 (CHO), 154.2 (C-NO₂), 136.7 (C-Ar), 128.9, 125.4, 122.1 (Ar), 58.3 (piperidine), 45.2 (N(CH₃)₂), 30.1 (piperidine CH₂).
  • Melting Point : 128–130°C.

Comparative Analysis

Method Advantages Limitations
Nucleophilic Substitution High yield, simple conditions Requires activated aryl halide
Buchwald-Hartwig Broad substrate scope Expensive catalysts

Key Observations

  • Solvent Choice : Ethanol or toluene is preferred for solubility and reaction efficiency.
  • Base Impact : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions due to better solubility.
  • Catalyst Loading : Pd(OAc)₂/Xantphos at 5–10 mol% optimizes cross-coupling yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized piperidine compounds.

Scientific Research Applications

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde, often referred to as a nitrobenzaldehyde derivative, has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is primarily recognized for its applications in medicinal chemistry, organic synthesis, and as a potential precursor in the development of pharmaceuticals. The following sections detail its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various nitrobenzaldehyde derivatives for their antidepressant-like effects. The results indicated that compounds similar to this compound exhibited significant activity in animal models, suggesting potential as novel antidepressants .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

Data Table: Synthesis Pathways

Reaction TypeReagents/ConditionsYield (%)
Nucleophilic AdditionDimethylamine, piperidine85
ReductionLiAlH4 in THF90
CondensationEthanol, reflux75

Fluorescent Probes

Due to its unique electronic properties, this compound is being investigated as a fluorescent probe for biological imaging.

Case Study: Cellular Imaging

Research published in the journal Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could be utilized for imaging live cells due to their fluorescence properties. The study highlighted its effectiveness in tracking cellular processes in real-time .

Material Science

The compound's properties also lend themselves to applications in material science, particularly in the development of polymers and coatings.

Data Table: Material Properties

PropertyValue
Thermal StabilityUp to 250 °C
SolubilitySoluble in DMSO
Mechanical StrengthModerate

Mechanism of Action

The mechanism of action of 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Property Nitro Derivative Bromo Derivative Chloro Derivative (Inferred) Fluoro Derivative (Inferred)
Molecular Weight (g/mol) 276.32 341.22 296.78 280.30
Hydrogen Bond Acceptors 5 (Nitro O×2, Aldehyde O, Piperidine N) 3 (Aldehyde O, Piperidine N, Br*) 3 3
Topological Polar Surface Area (Ų) 85.1 23.6 ~24 ~24
LogP (Predicted) 1.8 2.5 2.3 2.0
Solubility (Polar Aprotic Solvents) High (DMSO, DMF) Moderate Moderate Moderate

Notes:

  • The bromo analog’s lower TPSA (23.6 Ų) correlates with its lower polarity and higher LogP, favoring lipid-rich environments.

Biological Activity

5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety. Its chemical structure can be represented as:

C13H16N3O2\text{C}_{13}\text{H}_{16}\text{N}_{3}\text{O}_{2}

This structure is critical for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Bacillus cereus and Clostridium perfringens . The mechanism often involves the inhibition of protein and DNA synthesis within the bacterial cells.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainActivity (MIC)
5-(4-Dimethylamino)piperidin-1-yl-2-nitrobenzaldehydeBacillus cereus< 10 μM
5-(4-Dimethylamino)piperidin-1-yl-2-nitrobenzaldehydeClostridium perfringens< 15 μM

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, particularly against hematologic tumor cell lines. For example, it has demonstrated cytotoxic effects with IC50 values in the low micromolar range against cell lines such as K562 (chronic myeloid leukemia) and HL-60 (acute myeloid leukemia) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HL-600.70 ± 0.14
K-5621.25 ± 0.35
HEL1.05 ± 0.35

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes by modifying proteins or nucleic acids . Additionally, the dimethylamino group enhances solubility and facilitates interaction with cellular membranes.

Study on Anticancer Efficacy

A study published in MDPI evaluated various derivatives of nitrobenzaldehyde compounds for their antiproliferative activity against leukemia cell lines. The findings indicated that modifications to the piperidine structure could significantly enhance cytotoxicity, suggesting that structural optimization is key for developing more effective therapeutic agents .

Research on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of piperazine derivatives revealed that certain structural modifications led to increased potency against resistant bacterial strains . This highlights the importance of exploring variations in chemical structure to improve biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde, and how can yield optimization be achieved?

  • Methodology : The compound's synthesis typically involves nucleophilic substitution of 2-nitrobenzaldehyde derivatives with 4-(dimethylamino)piperidine under basic conditions. Yield optimization requires careful control of reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 aldehyde-to-piperidine). Catalytic agents like DIPEA (N,N-diisopropylethylamine) enhance nucleophilicity . Nitro group stability during synthesis must be monitored via TLC (using 4-(dimethylamino)benzaldehyde-based spray reagents for visualization) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a combination of:

  • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for baseline separation .
  • NMR : Focus on distinguishing the aldehyde proton (δ 9.8–10.2 ppm) and piperidinyl protons (δ 2.5–3.5 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks at m/z 319.3 (M+H⁺) and fragmentation patterns for nitro and dimethylamino groups .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodology : Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent photodegradation of the nitro and aldehyde groups. Periodic purity checks via HPLC are advised, as dimethylamino groups may undergo oxidation under prolonged storage .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with enhanced biological activity?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Focus on the nitro group’s electron-withdrawing effects and the piperidinyl group’s conformational flexibility. Compare with structurally related GPCR ligands (e.g., AM251 or rimonabant) to identify critical pharmacophores .

Q. What strategies resolve contradictions in solubility versus bioactivity data for this compound?

  • Methodology :

  • Solubility Enhancement : Test co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as a hydrochloride salt.
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity and cell-based assays for functional activity) to distinguish artifacts from true activity. Cross-reference with patent data on structurally similar anticancer agents (e.g., Aucentra’s piperidinyl-pyridine derivatives) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Methodology :

  • Variation of Substituents : Synthesize analogs with modified nitro positions (e.g., 3-nitro vs. 2-nitro) or piperidinyl substituents (e.g., morpholine vs. dimethylamino).
  • Biological Testing : Screen against panels of cancer cell lines (e.g., NCI-60) or enzymatic targets (e.g., tyrosine kinases). Compare results with Pfizer’s piperidinyl-urea derivatives to identify trends in steric and electronic requirements .

Q. What analytical techniques troubleshoot low yields in scale-up synthesis?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR to track aldehyde and nitro group integrity.
  • Byproduct Analysis : LC-MS/MS to identify intermediates or degradation products.
  • Process Optimization : Apply DoE (Design of Experiments) to variables like solvent polarity (e.g., THF vs. DMF) and reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde
Reactant of Route 2
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5-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

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